molecular formula C19H17N3O6 B13927306 Dichotomine H

Dichotomine H

Cat. No.: B13927306
M. Wt: 383.4 g/mol
InChI Key: XTDUOMJVJSREHT-ZDUSSCGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Dichotomine H involves the extraction from Stellaria dichotoma L. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Dichotomine H undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities .

Scientific Research Applications

Dichotomine H has a wide range of scientific research applications:

Mechanism of Action

Dichotomine H exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dichotomine H

This compound is unique due to its significant antiallergic activity, making it a promising candidate for developing new antiallergic therapies .

Properties

Molecular Formula

C19H17N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

(2S)-2-[(1-acetyl-9H-pyrido[3,4-b]indole-3-carbonyl)amino]pentanedioic acid

InChI

InChI=1S/C19H17N3O6/c1-9(23)16-17-11(10-4-2-3-5-12(10)20-17)8-14(21-16)18(26)22-13(19(27)28)6-7-15(24)25/h2-5,8,13,20H,6-7H2,1H3,(H,22,26)(H,24,25)(H,27,28)/t13-/m0/s1

InChI Key

XTDUOMJVJSREHT-ZDUSSCGKSA-N

Isomeric SMILES

CC(=O)C1=C2C(=CC(=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C3=CC=CC=C3N2

Canonical SMILES

CC(=O)C1=C2C(=CC(=N1)C(=O)NC(CCC(=O)O)C(=O)O)C3=CC=CC=C3N2

Origin of Product

United States

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